molecular formula C16H24N2O5S B4519908 N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4519908
M. Wt: 356.4 g/mol
InChI Key: GBQRJXGFRZHWFP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14059304 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties

  • Anodic Methoxylation of Piperidine Derivatives : Research by Golub and Becker (2015) investigated the anodic methoxylation of N-sulfonyl piperidines, providing insights into the electrochemical properties and reactions of similar compounds (Golub & Becker, 2015).

Pharmacological Properties

  • Serotonin Receptor Agonists : Sonda et al. (2004) synthesized a series of benzamide derivatives, including piperidine derivatives with a phenylsulfonyl group, exhibiting potential as serotonin receptor agonists and prokinetic agents (Sonda et al., 2004).

Synthesis and Derivative Creation

  • Synthesis of N-acylaminoalkyl Sulfones : Adamek et al. (2014) developed a method for synthesizing N-acylaminoalkyl sulfones, which could include derivatives of N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide (Adamek et al., 2014).

Medicinal Chemistry and Drug Design

  • Sulfur-Nitrogen Chemistry in Drug Development : Davis (2006) explored the role of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, in the synthesis of biologically active compounds. This research is relevant to the medicinal applications of N-sulfonyl piperidine derivatives (Davis, 2006).

Enantioselective Catalysis

  • Catalytic Applications in Organic Synthesis : Wang et al. (2006) discussed the use of N-formamides derived from l-piperazine-2-carboxylic acid, which includes sulfonyl group modifications, as catalysts in the hydrosilylation of N-aryl imines. This highlights the potential of N-sulfonyl piperidine derivatives in enantioselective catalysis (Wang et al., 2006).

Biological Activity and Therapeutics

  • Antitumor Activity of Sulfonamides : Owa et al. (2002) studied sulfonamide-based antitumor agents, illuminating the therapeutic potential of N-sulfonyl piperidine derivatives in cancer treatment (Owa et al., 2002).

Properties

IUPAC Name

N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-11-9-17-16(19)13-4-3-10-18(12-13)24(20,21)15-7-5-14(23-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRJXGFRZHWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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